(4,5-Dibromopyridin-3-YL)methanol
Description
(4,5-Dibromopyridin-3-yl)methanol is a pyridine derivative characterized by a methanol group at the 3-position and bromine atoms at the 4- and 5-positions of the pyridine ring. The bromine substituents enhance its reactivity in cross-coupling reactions, while the methanol group allows for further functionalization, such as oxidation to aldehydes or esterification.
Properties
Molecular Formula |
C6H5Br2NO |
|---|---|
Molecular Weight |
266.92 g/mol |
IUPAC Name |
(4,5-dibromopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5Br2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2 |
InChI Key |
CLLKQPJMDWTXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-pyridinemethanol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of (4,5-Dibromopyridin-3-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dibromopyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative without bromine.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: 4,5-Dibromopyridine-3-carboxaldehyde or 4,5-Dibromopyridine-3-carboxylic acid.
Reduction: 3-Pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5-Dibromopyridin-3-YL)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4,5-Dibromopyridin-3-YL)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The presence of bromine atoms can enhance the compound’s ability to interact with specific molecular targets, leading to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of (4,5-Dibromopyridin-3-yl)methanol can be better understood by comparing it to related pyridine derivatives. Below is a detailed analysis:
Substituent Position and Halogenation Patterns
- The larger iodine atom increases molecular weight and may reduce reactivity in electrophilic substitutions compared to bromine. Applications: Likely used in radiolabeling or heavy-atom-mediated catalysis .
- The chlorine atom at the 2-position may hinder nucleophilic attacks at adjacent sites, altering reaction pathways compared to the 4,5-dibromo analog .
- [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol (CAS 1806802-85-6): Features chlorine (4,6-positions) and a difluoromethyl group (2-position). The electron-withdrawing fluorine atoms enhance stability against hydrolysis but reduce nucleophilicity at the pyridine ring .
Molecular and Physical Properties
A comparative table of key metrics is provided below:
| Compound Name | Molecular Formula | Molecular Weight | Halogen Substituents | Key Applications |
|---|---|---|---|---|
| This compound | C₆H₅Br₂NO | 281.92 g/mol | Br (4,5) | Pharmaceutical intermediates |
| (5-Iodopyridin-3-yl)methanol | C₆H₆INO | 235.03 g/mol | I (5) | Radiolabeling, catalysis |
| (5-Bromo-2-chloropyridin-3-yl)methanol | C₆H₅BrClNO | 236.47 g/mol | Br (5), Cl (2) | Agrochemical synthesis |
| [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol | C₇H₅Cl₂F₂NO | 228.02 g/mol | Cl (4,6), F₂ (2) | Fluorinated drug candidates |
Key Observations :
- The 4,5-dibromo derivative has the highest molecular weight among the listed compounds due to two bromine atoms.
- Halogen position significantly impacts reactivity: Bromine at the 4,5-positions (meta to methanol) may facilitate regioselective coupling reactions, whereas chlorine at the 2-position (ortho to methanol) could sterically hinder certain transformations .
Biological Activity
(4,5-Dibromopyridin-3-YL)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6Br2N2O
- Molecular Weight : 265.94 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:
- Study Findings : A study demonstrated that the compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1.0 mg/mL against various strains .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.0 |
Anticancer Activity
The anticancer potential of this compound has also been evaluated:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15 |
| MCF-7 (Breast cancer) | 20 |
| A549 (Lung cancer) | 25 |
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against traditional antibiotics. Results showed that it was more effective against certain resistant strains of bacteria than commonly used antibiotics like amoxicillin and ciprofloxacin .
- Anticancer Research : A recent study focused on the effects of this compound on breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
The biological activity of this compound can be attributed to several mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
